2-Chloro-4-(4-cyanophenyl)benzoic acid 2-Chloro-4-(4-cyanophenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261945-47-4
VCID: VC0174003
InChI: InChI=1S/C14H8ClNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18)
SMILES: C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl
Molecular Formula: C14H8ClNO2
Molecular Weight: 257.673

2-Chloro-4-(4-cyanophenyl)benzoic acid

CAS No.: 1261945-47-4

Cat. No.: VC0174003

Molecular Formula: C14H8ClNO2

Molecular Weight: 257.673

* For research use only. Not for human or veterinary use.

2-Chloro-4-(4-cyanophenyl)benzoic acid - 1261945-47-4

Specification

CAS No. 1261945-47-4
Molecular Formula C14H8ClNO2
Molecular Weight 257.673
IUPAC Name 2-chloro-4-(4-cyanophenyl)benzoic acid
Standard InChI InChI=1S/C14H8ClNO2/c15-13-7-11(5-6-12(13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18)
Standard InChI Key AFHPJWJSDUYNJK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C(=O)O)Cl

Introduction

2-Chloro-4-(4-cyanophenyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. Its molecular formula is C14H8ClNO2, and it has a molecular weight of 257.67 g/mol . This compound is a derivative of benzoic acid, featuring a chlorine atom at the ortho position and a cyanophenyl group at the para position relative to the carboxylic acid group.

Synthesis Methods

The synthesis of 2-Chloro-4-(4-cyanophenyl)benzoic acid can be achieved through several methodologies, with the Suzuki-Miyaura coupling reaction being one of the most prominent methods. This reaction involves a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound, typically employing potassium carbonate as a base and solvents such as dimethylformamide or toluene.

Applications and Biological Activities

2-Chloro-4-(4-cyanophenyl)benzoic acid has several applications across different scientific fields, including organic synthesis and medicinal chemistry. Its unique chemical properties make it a valuable intermediate in organic synthesis, and its potential biological activities are being explored for interactions with specific molecular targets such as enzymes or receptors.

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